Ritlecitinib - 1792180-81-4

Ritlecitinib

Catalog Number: EVT-279238
CAS Number: 1792180-81-4
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ritlecitinib is a pyrrolopyrimidine that is 7H-pyrrolo[2,3-d]pyrimidine substituted at position 4 by a [(3R,6S)-6-methyl-1-(prop-2-enoyl)piperidin-3-yl]amino group. It is a dual inhibitor of Janus kinase 3 and the TEC family of tyrosine kinases. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor, an antirheumatic drug, an anti-inflammatory drug, an immunosuppressive agent and a dermatologic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a secondary amino compound, a member of acrylamides and a tertiary carboxamide. It is a conjugate base of a ritlecitinib(1+).
Ritlecitinib (PF-06651600) is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. In June 2023, it was approved by the FDA for the treatment of severe alopecia areata in adults and adolescents 12 years and older. It was further approved by the EMA in September 2023. Ritlecitinib is administered orally and is the first member of its class. Ritlecitinib binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue. This makes ritlecitinib a highly selective and irreversible JAK3 inhibitor. Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family. It has been suggested that the dual activity of ritlecitinib toward JAK3 and the TEC kinase family block cytokine signaling as well as the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata.
Ritlecitinib is an orally available small molecule inhibitor of Janus kinase 3 (JAK3) that is used to treat severe alopecia areata. Ritlecitinib is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.
Ritlecitinib is an orally available small-molecule inhibitor of tyrosine-protein kinase JAK3 (Janus kinase 3; JAK3) with potential immunomodulatory and anti-inflammatory activities. Upon administration, ritlecitinib selectively and irreversibly binds to JAK3 and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of certain pro-inflammatory cytokines and prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. By selectively targeting JAK3, PF-06651600 may spare interleukin (IL)-6 signaling, as well as other JAK1-dependent immunoregulatory cytokines such as IL-10, IL-27, and IL-35, which may offer a safety benefit compared to non-selective JAK inhibitors. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.

This compound, also known as Ritlecitinib, is a selective, covalent, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases []. It is being investigated for its therapeutic potential in various inflammatory and autoimmune diseases.

Tofacitinib

Compound Description: Tofacitinib is an oral, small molecule inhibitor of Janus kinases (JAKs) that targets JAK1, JAK3, and to a lesser extent, JAK2 [, , ]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and other inflammatory conditions.

Baricitinib

Compound Description: Baricitinib is an oral, selective inhibitor of JAK1 and JAK2 [, , ]. It has demonstrated efficacy in treating rheumatoid arthritis, atopic dermatitis, and alopecia areata, and is currently approved for these indications.

Deuruxolitinib

Compound Description: Deuruxolitinib is an oral, selective JAK1 and JAK2 inhibitor currently under investigation for the treatment of alopecia areata and other autoimmune conditions [, ].

Ruxolitinib

Compound Description: Ruxolitinib is a potent inhibitor of JAK1 and JAK2, primarily used for treating myelofibrosis and polycythemia vera []. It has also been investigated for its potential in alopecia areata and other inflammatory conditions.

Brepocitinib

Compound Description: Brepocitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, currently being investigated for its efficacy in treating various autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn’s disease, and ulcerative colitis [, ].

Ivarmacitinib

Compound Description: Ivarmacitinib is a selective JAK1 inhibitor under development for treating autoimmune diseases, including alopecia areata [].

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor being explored for its therapeutic benefits in rheumatoid arthritis, Crohn’s disease, and ulcerative colitis [].

Peficitinib

Compound Description: Peficitinib is a pan-JAK inhibitor initially developed for rheumatoid arthritis, but its development was halted due to safety concerns [].

Relevance: Peficitinib, unlike Ritlecitinib, is a pan-JAK inhibitor, meaning it inhibits all JAK family members, potentially leading to a broader range of side effects []. Ritlecitinib, with its selectivity for JAK3 and TEC family kinases, aims for a more targeted approach to minimize off-target effects [].

Upadacitinib

Compound Description: Upadacitinib is a selective JAK1 inhibitor that has demonstrated efficacy in treating rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis [].

Overview

Ritlecitinib is a novel small molecule classified as a kinase inhibitor, specifically targeting Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases. It is primarily used for the treatment of severe alopecia areata in adults and adolescents aged 12 years and older. The compound was first approved by the U.S. Food and Drug Administration in June 2023 and subsequently by the European Medicines Agency in September 2023. Its unique mechanism involves covalently binding to cysteine residues in JAK3, which enhances its selectivity compared to other JAK inhibitors .

Source

Ritlecitinib is developed by Pfizer and marketed under the brand name Litfulo. It is synthesized as ritlecitinib tosylate, which is a salt form that enhances its solubility and bioavailability .

Classification
  • Type: Small molecule
  • Drug Categories: Antineoplastic and immunomodulating agents, selective JAK inhibitors
  • Chemical Identifiers:
    • CAS Number: 1792180-81-4
    • UNII: 2OYE00PC25
    • DrugBank Accession Number: DB14924 .
Synthesis Analysis

The synthesis of ritlecitinib involves several key steps that optimize yield and reduce costs. The process typically utilizes rhodium on carbon as a catalyst instead of more expensive platinum-based catalysts.

Methods and Technical Details

  1. Initial Reaction:
    • A mixture of starting materials, including ferf-butyl (6-methylpyridin-3-yl)carbamate, is combined with THF (tetrahydrofuran) and ammonium chloride.
    • The reaction is conducted at controlled temperatures (55–60 °C) over an extended period (10 hours) to ensure complete conversion .
  2. Subsequent Steps:
    • The product undergoes hydrogenation in the presence of rhodium catalyst under nitrogen atmosphere, followed by filtration and concentration to isolate the desired compound.
    • Final purification steps involve multiple washes with solvents like ethyl acetate and methanol to remove impurities .
Molecular Structure Analysis

Structure

Ritlecitinib has a complex molecular structure characterized by its specific stereochemistry:

  • Molecular Formula: C15H19N5O
  • IUPAC Name: 1-[(2S,5R)-2-methyl-5-({7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]prop-2-en-1-one
  • Molecular Weight: Approximately 285.35 g/mol

Structural Data

The compound features multiple functional groups, including a pyrrolo-pyrimidine moiety and a piperidine ring, which contribute to its biological activity. The three-dimensional structure can be visualized using various molecular modeling software tools .

Chemical Reactions Analysis

Ritlecitinib primarily acts through inhibition of specific kinases involved in cytokine signaling pathways.

Reactions and Technical Details

  1. Inhibition Mechanism:
    • Ritlecitinib binds covalently to Cys-909 of JAK3, leading to irreversible inhibition.
    • This selective binding prevents the activation of downstream signaling pathways that contribute to autoimmune conditions like alopecia areata .
  2. Metabolism:
    • Ritlecitinib undergoes oxidative metabolism predominantly via cytochrome P450 enzymes, with significant contributions from CYP3A4.
    • The major metabolic pathway involves conjugation with glutathione, resulting in inactive metabolites that are excreted primarily through urine .
Mechanism of Action

Ritlecitinib functions as an irreversible inhibitor of Janus kinase 3, impacting immune cell signaling.

Process and Data

  1. Cytokine Signaling Inhibition:
    • By inhibiting JAK3, ritlecitinib disrupts the signaling cascade initiated by various cytokines that are crucial for T cell activation and proliferation.
    • This action helps mitigate the autoimmune response seen in conditions such as alopecia areata .
  2. Pharmacokinetics:
    • Ritlecitinib exhibits a systemic clearance rate of approximately 43.7 L/h with a steady-state volume of distribution of about 73.8 L.
    • Its oral bioavailability is noted at around 64%, indicating effective absorption following administration .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid (white to off-white)
  • Solubility: Freely soluble in water; water solubility estimated at 0.457 mg/mL.

Chemical Properties

  • LogP: Approximately 1.8, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa at 13.59; strongest basic pKa at 6.6.

Relevant Data or Analyses

The polar surface area is calculated at approximately 73.91 Ų, suggesting favorable permeability characteristics for oral bioavailability .

Applications

Ritlecitinib's primary application lies in the treatment of severe alopecia areata, an autoimmune disorder characterized by hair loss.

Scientific Uses

The compound is being investigated for potential use in other autoimmune conditions due to its mechanism of action against cytokine signaling pathways. Ongoing research aims to explore its efficacy in broader therapeutic contexts beyond alopecia areata, including rheumatoid arthritis and other inflammatory diseases where JAK inhibition may provide therapeutic benefits .

Pharmacological Profile of Ritlecitinib

Structural Biology and Kinase Inhibition Selectivity

Ritlecitinib (C₂₃H₂₈N₆O·C₇H₈O₃S) is an orally bioavailable pyrrolopyrimidine-derived small molecule featuring an acrylamide group. This structure enables covalent, irreversible binding to a conserved cysteine residue (Cys-909) within the ATP-binding site of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family. Its selectivity arises from the unique presence of Cys-909 in JAK3 and TEC kinases, which is replaced by serine in other JAK isoforms (JAK1, JAK2, TYK2). Biochemical assays confirm >300-fold selectivity for JAK3 (IC₅₀ = 33.1 nM) over JAK1/JAK2 (IC₅₀ > 10,000 nM) [3] [6]. Kinome-wide profiling (covering >400 kinases) reveals minimal off-target activity, attributed to the steric and electronic constraints imposed by the covalent binding mechanism [8] [6].

Table 1: Selectivity Profile of Ritlecitinib

Kinase/TargetIC₅₀ (nM)Selectivity vs. JAK3
JAK333.1Reference
TEC Family Kinases155–6665–20 fold lower
JAK1>10,000>300-fold
JAK2>10,000>300-fold
TYK2>10,000>300-fold

Mechanism of Action: Dual JAK3/TEC Family Kinase Inhibition

Ritlecitinib concurrently inhibits JAK3 and TEC kinases (BTK, ITK, TEC, TXK, BMX), disrupting multiple immune signaling pathways:

  • JAK3-Dependent Signaling: Blocks γc-chain cytokine receptors (IL-2, IL-4, IL-7, IL-15, IL-21), preventing phosphorylation of STAT5/STAT3 and downstream gene transcription [3] [9].
  • TEC Kinase-Dependent Signaling: Suppresses antigen receptor signaling in B and T cells (via BTK/ITK), reducing cytolytic activity of CD8⁺ T cells and natural killer (NK) cells. This inhibits upregulation of activation markers (e.g., CD69) and pro-inflammatory cytokines (e.g., IFN-γ) [5] [7].

The dual action uniquely targets both cytokine-driven and lymphocyte activation pathways implicated in autoimmune dermatoses like alopecia areata and vitiligo [3] [5].

Covalent Binding Dynamics to Cys-909 Residue

Ritlecitinib’s acrylamide group forms a Michael adduct with the thiol group of Cys-909, enabling irreversible inhibition. Key pharmacodynamic studies demonstrate:

  • Rapid Target Engagement: Peak plasma concentrations within 1 hour post-dose correlate with >70% JAK3 and >94% TEC kinase target occupancy at 50–200 mg doses [7].
  • Sustained Inhibition: Despite a short plasma half-life (1.3–2.3 hours), covalent binding prolongs functional effects. >90% BTK occupancy persists for 48 hours post-dose, supporting once-daily dosing [7] [2].
  • Metabolic Stability: Glutathione S-transferase (GST)-mediated conjugation and cytochrome P450 (CYP3A4) metabolism clear ritlecitinib without generating active metabolites, minimizing non-covalent interactions [2] [3].

Table 2: Target Occupancy of Ritlecitinib in Human Studies

KinaseDose (mg)Max. Occupancy (%)Duration >90% Occupancy
JAK35072%<24 hours
BTK5094%48 hours
ITK5096%48 hours
BMX5087%24 hours

Pharmacodynamics: Cytokine Signaling Modulation

Ritlecitinib modulates immune pathways through quantifiable biomarker changes:

  • Cytokine Suppression: In whole blood assays, ritlecitinib inhibits IL-15-induced STAT5 phosphorylation (IC₅₀ = 383 nM) and IL-2/IL-4-driven T-cell proliferation [3] [9].
  • Lymphocyte Subset Modulation: In alopecia areata trials, dose-dependent reductions occur in CD3⁺/CD4⁺/CD8⁺ T cells and NK cells, but not CD19⁺ B cells, aligning with TEC kinase inhibition in innate/adaptive immunity [2] [3].
  • Vitiligo Biomarkers: Suppresses Th1-associated markers (IFNG, CCL5) and CD8⁺ T-cell infiltrates in active lesions. In stable lesions, it upregulates melanocyte markers (e.g., MITF, TYRP1) and repigmentation pathways [5].
  • Systemic Immune Effects: Reduces serum chemokines (CXCL9, CXCL10) and co-stimulatory molecules (ICOS), indicating disruption of inflammatory feedback loops [5] [7].

Table 3: Key Biomarker Changes with Ritlecitinib Treatment

Biomarker CategorySpecific MarkerChangeClinical Correlation
Lymphocyte SubsetsCD8⁺ T cells↓ 30–50%Reduced cytotoxic T-cell activity
Serum ChemokinesCXCL9/CXCL10↓ 40–60%Disease activity suppression
Melanocyte MarkersMITF, TYRP1↑ 2–4 fold (stable lesions)Repigmentation initiation
T-cell ActivationCD69 (B cells)↓ 75–90%Impaired antigen response

Properties

CAS Number

1792180-81-4

Product Name

Ritlecitinib

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1

InChI Key

CBRJPFGIXUFMTM-WDEREUQCSA-N

SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO

Synonyms

PF-06651600 free base; PF-06651600; PF 06651600; PF06651600

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.